4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This compound is characterized by its unique structure that incorporates both a butanoic acid moiety and a benzoxazine derivative, which contributes to its biological activity.
The compound can be sourced from various chemical suppliers and is often mentioned in patent literature due to its relevance in drug development. Notably, it has been referenced in patents related to Factor XIa inhibitors, indicating its potential therapeutic applications in anticoagulation therapy .
This compound belongs to the class of benzoxazines and is categorized under carboxylic acids due to the presence of the butanoic acid functional group. It is also classified as a heterocyclic compound because of the benzoxazine ring structure.
The synthesis of 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid typically involves multi-step organic reactions. A common synthetic route includes the formation of the benzoxazine ring followed by the introduction of the butanoic acid moiety through acylation reactions.
The molecular formula for 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid is C13H15N1O5. The structure features a central butanoic acid chain linked to a benzoxazine ring that contains a carbonyl group at position 3.
The structure can be represented using SMILES notation: OC(=O)CC(C(=O)N1C2=C(NC(O)=O)C=CC=C2C=C1)=O
.
4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid can undergo various chemical reactions typical for carboxylic acids and amides:
These reactions often require specific conditions such as temperature control and catalysts to achieve optimal yields and selectivity.
The mechanism of action for this compound largely depends on its interactions within biological systems. As a potential pharmaceutical agent, it may act by inhibiting specific enzymes or pathways involved in coagulation processes, specifically targeting Factor XIa.
Research indicates that compounds similar to 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid exhibit anticoagulant properties by modulating thrombin generation and platelet aggregation.
The primary applications of 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid are:
The synthesis of 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid initiates with constructing the benzoxazine core, followed by strategic carbamoyl linkage formation. Two predominant routes exist:
Cyclocondensation Route: This method involves reacting substituted ortho-aminophenols with glyoxylic acid derivatives under acidic catalysis to yield the 3-oxo-1,4-benzoxazine scaffold. For example, 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a key intermediate when condensed with glutaric anhydride equivalents. This pathway typically employs acetic anhydride as both solvent and dehydrating agent at 80–100°C, achieving ring closure in 4–6 hours [1] [3].
Reductive Amination Route: An alternative approach utilizes ortho-hydroxy nitroaromatics, which undergo reductive cyclization with keto acids. Catalytic hydrogenation (Pd/C, H₂, 50 psi) in tetrahydrofuran facilitates simultaneous nitro reduction and imine formation, followed by spontaneous cyclization. This method minimizes epimerization risks but requires stringent control over reaction temperature (25–30°C) to prevent over-reduction [5].
Critical parameters influencing yield and purity include the electron-donating/withdrawing nature of substituents on the aromatic ring and stoichiometric balance between amine and carbonyl components. Excessive glutaric anhydride (>1.5 eq.) often leads to diacylated byproducts, reducing isolatable yields by 15–20% [3].
Table 1: Comparative Analysis of Benzoxazine Core Synthesis Methods
Method | Reagents | Temperature | Yield (%) | Key Limitation |
---|---|---|---|---|
Cyclocondensation | o-Aminophenol + Chloroacetyl chloride | 110°C | 65–72 | Polyhalogenated impurities |
Reductive Amination | o-Nitrohydroxybenzene + Levulinic acid | 25–30°C | 70–78 | Catalyst deactivation |
Carbamoyl bond formation between the benzoxazine amine and glutaric anhydride derivatives demands precision in electrophile activation and nucleophile presentation:
Nucleophile Protection: The C6-amino group in 3-oxo-1,4-benzoxazines exhibits moderate nucleophilicity (pKa ~4.5). Protection with tert-butoxycarbonyl prior to acylation prevents N- versus O-alkylation side reactions. Deprotection post-acylation necessitates trifluoroacetic acid in dichloromethane, with yields improving from 55% (unprotected) to 82% (protected) [5] [8].
Electrophile Selection: Glutaric anhydride is preferred over succinic or adipic analogues due to optimal ring strain and steric accessibility. In situ activation using carbodiimides (e.g., dicyclohexylcarbodiimide) enhances reaction kinetics but generates insoluble urea byproducts complicating purification. Polymer-supported carbodiimides mitigate this issue, enabling direct filtration of byproducts and improving isolated yields to >85% [7].
Solvent polarity critically influences acylation efficiency. Polar aprotic solvents like N,N-dimethylformamide accelerate anhydride ring opening but risk racemization at C4 of the benzoxazine. Dichloromethane/triethylamine mixtures (10:1 v/v) balance reactivity and stereochemical integrity [5].
Final lactamization to form the 3-oxo-1,4-benzoxazine core leverages acid or base catalysis:
Brønsted Acid Catalysis: Para-toluenesulfonic acid (20 mol%) in toluene enables dehydrative cyclization at 120°C. Water removal via Dean-Stark apparatus shifts equilibrium toward product formation, yielding >90% conversion. However, electron-deficient substrates suffer from competitive hydrolysis, necessitating molecular sieves (4Å) as water scavengers [9].
Lewis Acid Catalysis: Zinc chloride (10 mol%) in acetonitrile facilitates cyclization at 80°C within 2 hours. This system is particularly effective for substrates bearing acid-sensitive groups, providing 88–92% yields. Catalytic efficiency diminishes dramatically in protic solvents due to catalyst hydration [1].
Solvent polarity directly impacts cyclization kinetics:
Microwave irradiation (150°C, 30 minutes) in dimethyl sulfoxide reduces reaction times by 75% compared to thermal methods while maintaining stereoselectivity (>98% ee) [5].
Table 2: Solvent Influence on Cyclization Efficiency
Solvent | Dielectric Constant | Cyclization Yield (%) | Reaction Time (h) | Epimerization (%) |
---|---|---|---|---|
Toluene | 2.4 | 92 | 8 | <1 |
Acetonitrile | 37.5 | 88 | 2 | 3–5 |
Dimethyl sulfoxide | 46.7 | 85 | 0.5 | 8–12 |
Transitioning laboratory synthesis to industrial production encounters three primary challenges:
Intermediate Stability: The 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one intermediate (CAS 134997-87-8) degrades via oxidative dimerization above 40°C. Large-scale batches require inert atmosphere processing (N₂ blanket) and cold-chain storage (2–8°C) to maintain potency, increasing operational costs by 30% [3] [10].
Purification Complexity: Residual palladium from catalytic steps (typically 200–500 ppm) necessitates scavenging resins like silica-bound thiourea. Achieving pharmacopeial standards (<10 ppm Pd) demands triple-wash protocols with 0.1 M ethylenediaminetetraacetic acid, generating significant aqueous waste streams [7].
Crystallization Control: The final compound exhibits polymorphism. Crystallization from ethanol/water yields the thermodynamically stable Form I (mp 210–212°C), while isopropanol produces metastable Form II (mp 195–198°C) with inferior filtration characteristics. Seeding with Form I crystals during cooling (0.5°C/minute) ensures phase uniformity in batches >50 kg [10].
Continuous-flow reactors address exotherm management during anhydride ring opening. Microreactors with residence time <2 minutes limit thermal degradation while improving space-time yield by 5-fold compared to batch processes [1] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1